molecular formula C21H27N5S B14470824 1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine CAS No. 71079-96-4

1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine

Cat. No.: B14470824
CAS No.: 71079-96-4
M. Wt: 381.5 g/mol
InChI Key: OEZLBYGFUZUHJL-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine is a complex organic compound that features a quinoline and thiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine likely involves multi-step organic synthesis. A possible route could include:

    Formation of the quinoline moiety: Starting from aniline derivatives, the Skraup synthesis can be used to form the quinoline ring.

    Introduction of the thiazole ring: Thiazole rings can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Guanidine formation: The final step could involve the reaction of the quinoline and thiazole intermediates with a guanidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine may undergo various types of chemical reactions:

    Oxidation: The compound could be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to partially or fully hydrogenated products.

Scientific Research Applications

1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine could have several scientific research applications:

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Potential use as a probe in biological assays or as a lead compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Thiazole derivatives: Like thiamine (vitamin B1) and ritonavir, which have various biological activities.

Uniqueness

1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine’s uniqueness could lie in its specific combination of quinoline and thiazole moieties, which might confer unique biological or chemical properties not found in other compounds.

Properties

CAS No.

71079-96-4

Molecular Formula

C21H27N5S

Molecular Weight

381.5 g/mol

IUPAC Name

2-tert-butyl-1-[2-(2-methylpropyl)quinolin-4-yl]-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C21H27N5S/c1-14(2)12-15-13-18(16-8-6-7-9-17(16)23-15)24-19(26-21(3,4)5)25-20-22-10-11-27-20/h6-11,13-14H,12H2,1-5H3,(H2,22,23,24,25,26)

InChI Key

OEZLBYGFUZUHJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NC=CS3

Origin of Product

United States

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